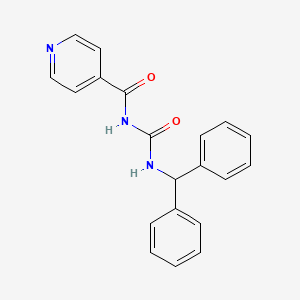

N-Benzhydryl-N'-(4-pyridylcarbonyl)urea

Description

N-Benzhydryl-N'-(4-pyridylcarbonyl)urea (molecular formula: C₂₀H₁₇N₃O₂) is a urea derivative characterized by a benzhydryl group (diphenylmethyl) attached to one nitrogen atom and a 4-pyridylcarbonyl moiety on the adjacent nitrogen. Its SMILES representation is C1=CC=CC=C1C(C2=CC=CC=C2)N(C(=O)NC(=O)C3=CC=NC=C3), and its InChIKey is WDJRKRUIMLIVHD-UHFFFAOYSA-N . The compound exhibits a collision cross-section (CCS) of 193.9 Ų for the [M+H]⁺ ion (m/z 340.2), which is critical for its identification in mass spectrometry-based analyses . No patent applications or commercial uses have been reported to date, suggesting its primary role in academic research .

Properties

CAS No. |

168779-53-1 |

|---|---|

Molecular Formula |

C20H17N3O2 |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

N-(benzhydrylcarbamoyl)pyridine-4-carboxamide |

InChI |

InChI=1S/C20H17N3O2/c24-19(17-11-13-21-14-12-17)23-20(25)22-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,18H,(H2,22,23,24,25) |

InChI Key |

WDJRKRUIMLIVHD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CC=NC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CC=NC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and physicochemical differences between N-Benzhydryl-N'-(4-pyridylcarbonyl)urea and related compounds:

Key Observations:

In contrast, N-Benzhydryl-N,N-bis(cyanomethyl)amine contains electron-withdrawing cyanomethyl groups, resulting in a lower molecular weight (262 g/mol vs. 340 g/mol) and an oily consistency . N-Benzhydryl-N'-(3,4-dichlorophenyl)urea features hydrophobic chlorinated aryl groups, likely reducing aqueous solubility compared to the pyridylcarbonyl analogue .

Synthetic Accessibility: N-Benzhydryl-N,N-bis(cyanomethyl)amine was synthesized in 60% yield via a one-step reaction, as evidenced by its straightforward ¹H-NMR profile .

Coordination Chemistry: The manganese complex [Mn(PAPH)(H₂O)₃]₂ incorporates a related 2-(4-pyridylcarbonyl)hydrazonopropionate ligand. This ligand’s pyridylcarbonyl group facilitates octahedral coordination around Mn(II), forming a one-dimensional polymer structure . While this compound lacks metal-binding data, its pyridyl moiety may similarly enable coordination chemistry in designed systems.

Collision Cross-Section (CCS) Analysis

The target compound’s CCS value (193.9 Ų for [M+H]⁺) provides a benchmark for distinguishing it from analogues in mass spectrometry. For example:

Crystallographic and Structural Insights

- The manganese complex’s crystal structure (space group P1, a = 7.553 Å) demonstrates the pyridylcarbonyl group’s role in stabilizing distorted octahedral geometries . This suggests that the target compound’s pyridylcarbonyl moiety could similarly influence packing or intermolecular interactions in its solid state.

- In contrast, N-Benzhydryl-N,N-bis(cyanomethyl)amine exists as an oil, indicating weak intermolecular forces and a lack of crystalline order .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.